molecular formula C13H22N4O B5876795 N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

Cat. No. B5876795
M. Wt: 250.34 g/mol
InChI Key: RFKGGDLEMMUAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of gene expression.

Mechanism of Action

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor binds to the active site of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea and inhibits its kinase activity. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the elongation phase of transcription. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea phosphorylates the C-terminal domain (CTD) of RNA polymerase II, allowing it to escape from promoter-proximal pausing and initiate transcription elongation. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor prevents the phosphorylation of CTD and inhibits transcription elongation, leading to the downregulation of several oncogenes.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been shown to induce apoptosis in cancer cells by downregulating several anti-apoptotic genes, such as Bcl-2 and Mcl-1. It also inhibits the expression of several oncogenes, such as MYC and Cyclin D1, which are involved in cell proliferation and survival. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, making it a valuable tool for studying the role of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea in transcription elongation. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has also been shown to have minimal toxicity in normal cells, allowing for the study of its effects on cancer cells specifically. However, N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has some limitations, such as its poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has several potential future directions for research. It has already shown promising results in preclinical studies for cancer treatment, and further studies are needed to determine its efficacy in clinical trials. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor may also have potential applications in the treatment of viral infections, such as HIV and hepatitis B. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor for use in lab experiments.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor involves the reaction of cyclohexyl isocyanate with 1,3-dimethyl-4-bromomethylpyrazole in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrolyzed to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the product.

Scientific Research Applications

N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been extensively studied for its potential applications in cancer treatment. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea is a key regulator of transcription elongation, and its inhibition leads to the downregulation of several oncogenes, making it a promising target for cancer therapy. N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibitor has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has also been investigated for its potential use in the treatment of viral infections, such as HIV and hepatitis B.

properties

IUPAC Name

1-cyclohexyl-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10-11(9-17(2)16-10)8-14-13(18)15-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKGGDLEMMUAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.